molecular formula C7H4N4 B098145 1-Cyanobenzotriazole CAS No. 15328-32-2

1-Cyanobenzotriazole

Cat. No. B098145
CAS RN: 15328-32-2
M. Wt: 144.13 g/mol
InChI Key: JPUHPGALPBINPO-UHFFFAOYSA-N
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Description

1-Cyanobenzotriazole is a chemical compound that serves as a convenient source of the cyano group (NC) for C-cyanation reactions. It is involved in the synthesis of various organic molecules, including α-cyano-sulfones, -ketones, -alkanecarboxylate esters, -cyanides, alkylheterocycles, -diarylmethanes, and heterylcarbonitriles. The compound is known for its utility in organic synthesis due to its ability to introduce the cyano group into different molecular frameworks, which can be valuable in the development of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of 1-Cyanobenzotriazole and related compounds involves various organic synthesis techniques. For instance, 1-Isocyanomethylbenzotriazole, a related compound, can undergo Ugi type reactions to yield substituted α-aminomethyl tetrazoles, which can be cleaved under acidic conditions to produce the desired products . Additionally, the synthesis of cyano- and amidinobenzothiazole derivatives has been described, which involves the creation of compounds with antiproliferative effects on tumor cell lines . These synthetic methods are crucial for the development of new compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of 1-Cyanobenzotriazole and its derivatives plays a significant role in their biological activity and chemical reactivity. For example, the QSAR modeling of benzothiazole derivatives indicates that molecular polarizability and the distribution of pharmacophores on the molecular surface are important for activity . The molecular structure of 1-Cyanobenzotriazole allows for its use in C-cyanation reactions, providing a versatile tool for the introduction of the cyano group into various molecular scaffolds .

Chemical Reactions Analysis

1-Cyanobenzotriazole is involved in C-cyanation reactions with in situ-generated sp and sp² carbanions, leading to a wide range of organic compounds . The compound's reactivity is also demonstrated in the synthesis of 1,2,3-triazole and 1,2,3,4-tetrazole-fused glycosides and nucleosides through intramolecular 1,3-dipolar cycloaddition reactions . These reactions highlight the versatility of 1-Cyanobenzotriazole in organic synthesis and its potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Cyanobenzotriazole and its derivatives are influenced by their molecular structures. For instance, the solubility of cyano derivatives in aqueous cell culture medium can affect their biological activity, as seen with certain benzothiazole derivatives that exhibited less pronounced antitumor activity due to poor solubility . Understanding these properties is essential for the design and development of new compounds with desired biological activities and chemical behaviors.

Scientific Research Applications

C-Cyanation Applications 1-Cyanobenzotriazole has been identified as a convenient source of NC for C-cyanation, interacting with in situ-generated sp and sp carbanions. This interaction results in the production of various compounds such as α-cyano-sulfones, -ketones, -alkanecarboxylate esters, -cyanides, alkylheterocycles, -diarylmethanes, and heterylcarbonitriles, often yielding good to high yields ranging from 55–78% (Katritzky, Akué-Gédu, & Vakulenko, 2006).

Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas 1-Cyanobenzotriazole is crucial in the synthesis of thioureas and N-acylthioureas. 1-Benzotriazole-1-carbothioamide, derived from 1-cyanobenzotriazole and hydrogen sulfide, is used to react with amines to yield thioureas. This process also involves the reactions of (benzotriazol-1-yl)carboximidamides and acyl- or arylaminocarbonyl- (benzotriazol-1-yl)carboximidamides with hydrogen sulfide, leading to the formation of corresponding thioureas and N-acylthioureas or N-carbamoylthioureas respectively (Katritzky, Kirichenko, Rogovoy, Kister, & Tao, 2004).

properties

IUPAC Name

benzotriazole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUHPGALPBINPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357577
Record name 1-CYANOBENZOTRIAZOLE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyanobenzotriazole

CAS RN

15328-32-2
Record name 1-Cyanobenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015328322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CYANOBENZOTRIAZOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-benzotriazole-1-carbonitrile
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Record name 1-CYANOBENZOTRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
M Uhde, MU Anwar, T Ziegler - Synthetic Communications, 2008 - Taylor & Francis
… Citation9 1‐Cyanobenzotriazole 1b was obtained from benzotriazole by treatment of the … 1‐Cyanobenzotriazole 1b was previously described to exist in an equilibrium with its …
Number of citations: 17 www.tandfonline.com
AR Katritzky, R Akue-Gedu, AV Vakulenko - Arkivoc, 2007 - arkat-usa.org
… 1-cyanobenzotriazole for preparation of a broad variety of heterocyclic and functionalized α-nitriles has been established as a general and efficient methodology. 1-Cyanobenzotriazole …
Number of citations: 40 www.arkat-usa.org
AR KATRITZKY… - Revue …, 1991 - EDITURA ACADEMIEI ROMANE …
Number of citations: 21
TV Hughes, SD Hammond… - The Journal of Organic …, 1998 - ACS Publications
… 5 In searching for additional CN+ synthons, our attention focused upon the known 1-cyanobenzotriazole (1), which is already known to effect the cyanation of amines and thiols. 6, 7 We …
Number of citations: 93 pubs.acs.org
J Marchais, D Bégué, A Dargelos, C Wentrup - researchgate.net
… 1-Cyanobenzotriazole 71 undergoes destructive pyrolysis with charring, and the calculations predict the occurrence of several low-activation energy reaction pathways. …
Number of citations: 0 www.researchgate.net
ME Hermes, FD Marsh - Journal of the American Chemical …, 1967 - ACS Publications
… 1-Cyanobenzotriazole. The evidence for ring-chain tautomerism of 1-cyano-l,2,3-triazole … very little of the desired triazole; however, 1 -cyanobenzotriazole (6) was readily prepared by …
Number of citations: 95 pubs.acs.org
TV Hughes, MP Cava - The Journal of Organic Chemistry, 1999 - europepmc.org
Electrophilic Cyanations Using 1-Cyanobenzotriazole: sp(2) and sp Carbanions. - Abstract - Europe PMC … Electrophilic Cyanations Using 1-Cyanobenzotriazole: sp(2) and sp …
Number of citations: 83 europepmc.org
TV Hughes - 1999 - search.proquest.com
This dissertation consists of four chapters. The first chapter details the progress toward a total synthesis of securine A (1). Securine A is an indole/imidazole containing marine alkaloid …
Number of citations: 2 search.proquest.com
S Thambidurai, K Jeyasubramanian, SK Ramalingam - Polyhedron, 1996 - Elsevier
… The actual cyanating species was 1-cyanobenzotriazole formed in situ with the elimination of benzotriazole. The labile metal-oxygen bond in the chelates possibly induced …
Number of citations: 17 www.sciencedirect.com
J Marchais, D Bégué, A Dargelos… - The Journal of Organic …, 2021 - ACS Publications
… In contrast, 1-cyanobenzotriazole 71 has not yielded any definite product but much charring inside the pyrolysis tube in FVP experiments. Although ring contraction to N-…
Number of citations: 4 pubs.acs.org

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